Rhodamine 6G hexanediamine amide

Overview

Description

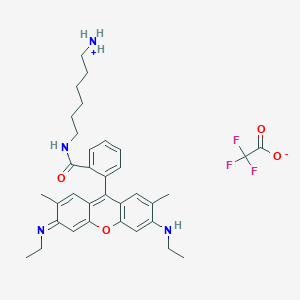

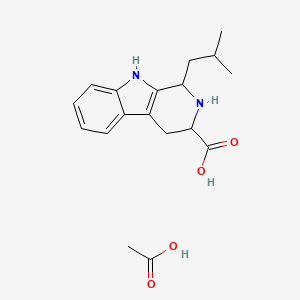

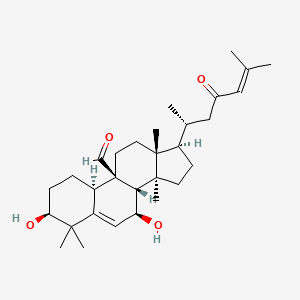

Rhodamine 6G hexanediamine amide is a derivative of the highly photostable and water-soluble fluorescent molecule, Rhodamine 6G .

Synthesis Analysis

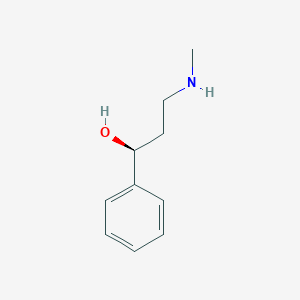

The synthesis of this compound involves the amide-functionalization of Rhodamine 6G (R6G). This is achieved through the nucleophilic addition of various primary amines to the aromatic ester of R6G .Molecular Structure Analysis

This compound is based on the Rhodamine 6G molecule, which is modified by ethylenediamine to obtain rhodamine with amine functional groups .Chemical Reactions Analysis

The chemical reactions involving this compound are primarily related to its pH sensitivity. The amide-functionalization of Rhodamine 6G enables pH-dependent spirolactam-quinone isomerization .Physical And Chemical Properties Analysis

This compound is a highly photostable and water-soluble fluorescent molecule . It demonstrates versatility in terms of both pH sensitivity and chemical functionality, allowing conjugation to small molecules, proteins, nanoparticles, and regenerative biomaterial scaffold matrices .Scientific Research Applications

Sensing Applications

Rhodamine amide derivatives are extensively used in sensing applications due to their colorimetric and fluorogenic responses to various stimuli. The synthesis and optical characterization of Rhodamine B spirolactam dimer show potential for sophisticated sensing applications beyond traditional binary fluorescence profiles. The unique solvatochromic blue fluorescence of these dyes, under specific conditions, indicates their application in developing advanced sensors (Stratton et al., 2022).

Biological Imaging

Rhodamine-based compounds, due to their high selectivity and sensitivity to certain ions like Hg2+, are valuable in biological imaging. Novel fluorescent chemodosimeters based on thiorhodamine 6G-amide demonstrate applications in environmental and biological systems for monitoring Hg2+ ions within a broad pH range, showcasing their practical applications in living cells (Hu et al., 2013).

Photophysical Properties

Studies on Rhodamine derivatives also focus on their photophysical properties, such as the synthesis of lipophilic derivatives of Rhodamine 19, which exhibit two forms in solution with distinct spectroscopic properties. These findings are crucial for understanding the equilibrium and behavior of such compounds in different environments, potentially leading to applications in dye-sensitized devices (Miljanić et al., 2002).

Photochromic Systems

The development of photochromic systems based on Rhodamine derivatives, such as Rhodamine B salicylaldehyde hydrazone metal complex, showcases their application in photoprinting and UV strength measurement. These systems offer advantages like facile synthesis, tunable thermal bleaching rates, and insights into developing new photochromic materials (Li et al., 2014).

Fluorescently Labeled Biocompatible Polymers

Amidation reactions of Rhodamine 6G with secondary amines have been utilized to prepare fluorescently labeled biocompatible polymers. These polymers are designed for biomedical studies, highlighting the role of Rhodamine derivatives in creating materials for biological applications (Madsen et al., 2011).

Mechanism of Action

Target of Action

Rhodamine 6G hexanediamine amide primarily targets acidic microenvironments within biological systems . These include the gastrointestinal system, bone-resorbing osteoclasts, and the endolysosomal compartment of nearly every cell in the body . The compound’s ability to interact with these targets is crucial for its function as a pH-sensitive fluorescent probe .

Mode of Action

The compound’s mode of action is based on its unique chemical structure. The amide-functionalization of Rhodamine 6G enables pH-dependent spirolactam-quinone isomerization . This process is triggered by changes in the pH of the compound’s environment, leading to alterations in the compound’s fluorescence properties . This allows the compound to act as a highly sensitive and versatile pH probe.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the photodegradation pathway . Under UV light irradiation, the compound undergoes photo-oxidative degradation . This process results in the decolorization of the compound and the removal of total organic carbon (TOC) . The degraded intermediates and small molecular products of this process have been identified, providing insights into the mechanistic details of the dye’s photodegradation .

Result of Action

The primary result of this compound’s action is its ability to fluoresce in response to changes in pH . This makes it a powerful tool for real-time, non-invasive imaging of acidic microenvironments within biological systems . Additionally, the compound’s photodegradation under UV light leads to its decolorization and the removal of TOC , which could have implications for its use in environmental remediation.

Action Environment

The action of this compound is influenced by several environmental factors. The type of solvent has a strong effect on the compound’s quantum yield . For instance, the compound displays the maximum quantum yield in ethanol due to good interaction with ethanol and the formation of ring-opened amide form of rhodamine group . Additionally, the compound’s photodegradation is triggered by UV light irradiation , indicating that light exposure is a key environmental factor influencing its action.

Future Directions

Rhodamine 6G hexanediamine amide, as a pH-sensitive probe, has potential applications in understanding normal cellular biology, defining mechanisms of disease, and monitoring for therapeutic response . Its high quantum yield and versatility in terms of pH sensitivity and chemical functionality make it a promising tool for future research and applications .

properties

IUPAC Name |

6-[[2-[3-(ethylamino)-6-ethylimino-2,7-dimethylxanthen-9-yl]benzoyl]amino]hexylazanium;2,2,2-trifluoroacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H40N4O2.C2HF3O2/c1-5-34-27-19-29-25(17-21(27)3)31(26-18-22(4)28(35-6-2)20-30(26)38-29)23-13-9-10-14-24(23)32(37)36-16-12-8-7-11-15-33;3-2(4,5)1(6)7/h9-10,13-14,17-20,34H,5-8,11-12,15-16,33H2,1-4H3,(H,36,37);(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIRDAYUXENEUJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC2=C(C=C1C)C(=C3C=C(C(=NCC)C=C3O2)C)C4=CC=CC=C4C(=O)NCCCCCC[NH3+].C(=O)(C(F)(F)F)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H41F3N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

626.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4-Methylphenyl)sulfonyl]benzaldehyde](/img/structure/B3083229.png)

![4-[(2-Bromoacetyl)amino]-N-methylbenzamide](/img/structure/B3083242.png)

![8-Tert-butyl 2-methyl 3-oxo-8-azabicyclo[3.2.1]octane-2,8-dicarboxylate](/img/structure/B3083288.png)

![3-[[(E)-3-phenylprop-2-enoyl]amino]benzoic acid](/img/structure/B3083315.png)

![4-Methyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazine-2-carboxylic acid](/img/structure/B3083344.png)